trans-3,4-Difluorocinnamic acid

Catalog No.
S778888
CAS No.
112897-97-9
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3,4-Difluorocinnamic acid

CAS Number

112897-97-9

Product Name

trans-3,4-Difluorocinnamic acid

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+

InChI Key

HXBOHZQZTWAEHJ-DUXPYHPUSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)F

Precursor for Synthesis of Complex Molecules:

One promising application of trans-3,4-DFCA lies in its use as a building block for the synthesis of more complex molecules. Its unique structure, containing a double bond and two fluorine atoms, makes it valuable for the creation of diverse functional groups and scaffolds. Studies have shown its potential as a starting material for the synthesis of:

  • Heterocyclic compounds: These are ring-shaped molecules containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Trans-3,4-DFCA can be used to create specific heterocyclic structures with potential applications in drug discovery [].
  • Fluorinated organic compounds: Incorporation of fluorine atoms into organic molecules can significantly alter their properties, such as improving their stability or biological activity. Trans-3,4-DFCA serves as a convenient source of fluorine atoms for the synthesis of such compounds [].

Potential Biological Activity:

  • Antimicrobial agent: Preliminary studies have shown that trans-3,4-DFCA exhibits some antibacterial activity against certain strains of bacteria []. However, further research is needed to understand its mechanism of action and potential for development into effective antibiotics.
  • Enzyme inhibitor: Certain studies have explored the potential of trans-3,4-DFCA derivatives to inhibit specific enzymes involved in various biological processes []. This research is still in its early stages, and further investigation is necessary to validate these findings and explore potential therapeutic applications.

trans-3,4-Difluorocinnamic acid is an organic compound characterized by the molecular formula C₉H₆F₂O₂ and a molecular weight of 184.14 g/mol. It features a trans configuration around the double bond between the carbon atoms in the cinnamic acid structure, which contributes to its unique chemical properties. The compound is significant in organic synthesis and has applications in medicinal chemistry due to its structural characteristics that allow for various chemical transformations and interactions .

, including:

  • Curtius Rearrangement: This compound is utilized in the synthesis of substituted isoquinolones through the Curtius rearrangement, where it undergoes thermal or photochemical decomposition to yield various nitrogen-containing compounds .
  • Esterification: It can react with alcohols to form esters, which are important intermediates in organic synthesis.
  • Hydrogenation: The double bond in trans-3,4-difluorocinnamic acid can be hydrogenated to produce saturated derivatives.

These reactions highlight the compound's versatility as a building block in organic chemistry.

Trans-3,4-difluorocinnamic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and anticancer properties. The presence of fluorine atoms enhances its biological activity by influencing the compound's interaction with biological targets. Additionally, it may affect metabolic pathways, although specific mechanisms require further investigation .

The synthesis of trans-3,4-difluorocinnamic acid can be accomplished through several methods:

  • From 3,4-Difluorobenzaldehyde: A common method involves reacting 3,4-difluorobenzaldehyde with acetic anhydride under acidic conditions to yield trans-3,4-difluorocinnamic acid .
  • Direct Fluorination: Another approach includes the direct fluorination of cinnamic acid derivatives using fluorinating agents.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can also yield this compound from appropriate precursors.

These methods provide flexibility in synthesizing trans-3,4-difluorocinnamic acid based on available starting materials and desired purity levels.

Trans-3,4-difluorocinnamic acid has various applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is used as a biochemical reagent for studying enzyme interactions and metabolic pathways.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Interaction studies involving trans-3,4-difluorocinnamic acid have revealed its potential effects on biological systems. Research indicates that it may interact with specific enzymes and receptors, influencing biochemical pathways relevant to inflammation and cancer progression. Further studies are necessary to elucidate these interactions fully and understand their implications for therapeutic applications .

Trans-3,4-difluorocinnamic acid shares structural similarities with other compounds that have varying degrees of biological activity and synthetic utility. Below is a comparison with some similar compounds:

Compound NameStructure CharacteristicsNotable Activities
Cinnamic AcidNo fluorine substituentsAntioxidant properties
3-Fluorocinnamic AcidOne fluorine substituentAnti-inflammatory effects
3,4-Dichlorocinnamic AcidTwo chlorine substituentsAntimicrobial properties
trans-2-Fluorocinnamic AcidTrans configuration; one fluorinePotential anticancer activity

The uniqueness of trans-3,4-difluorocinnamic acid lies in its dual fluorine substituents which enhance its reactivity and biological profile compared to other similar compounds. This characteristic makes it particularly valuable in medicinal chemistry and material science applications.

Palladium-Catalyzed HECK Reaction Optimization for Stereoselective Synthesis

The palladium-catalyzed Heck reaction represents one of the most efficient and stereoselective approaches for synthesizing trans-3,4-difluorocinnamic acid. This method typically employs 1-bromo-3,4-difluorobenzene as a cost-effective starting material compared to the more expensive 3,4-difluorobenzaldehyde used in alternative synthetic routes. The reaction proceeds through a cross-coupling with acrylic acid esters under palladium catalysis to produce the corresponding cinnamate with high stereoselectivity.

A significant advancement in this area involves the optimization of "Jeffrey conditions" — a specific set of parameters incorporating phase-transfer catalysts that substantially improves reaction efficiency. Under these conditions, researchers have achieved isolated yields of alkyl esters exceeding 94% and overall isolated yields of cinnamic acids generally surpassing 91%. This represents a marked improvement over conventional methodologies that typically yield lower conversion rates.

One critical aspect of Heck reaction optimization is catalyst loading. Modern protocols have significantly reduced the required palladium catalyst to approximately 0.01-0.02 mol%. This reduction stands as a notable economic and environmental improvement, particularly for industrial-scale production where catalyst cost and recovery become critical factors.

A key advantage of palladium-catalyzed methods involves the facile recovery of the expensive palladium catalyst as Pd(0) particles through simple filtration of the reaction mixture. This recoverability significantly enhances the method's economic viability for large-scale production.

The reaction conditions typically employ polar, high-boiling solvents such as N-methyl pyrrolidinone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMAA). Notably, modern protocols have eliminated the need for stabilizing ligands such as P(Ph)₃, toxic phosphines, phosphites, and oxygen/moisture-sensitive Pd complexes like PdCl₂(PPh₃)₂, thereby enhancing the safety profile and operational simplicity of the process.

However, the success of palladium-catalyzed Heck reactions critically depends on solvent purity. Research has revealed that the presence of 5-hydroperoxy-1-methyl-2-pyrrolidinone (NMP-5-OOH), an autoxidation product formed in NMP in the presence of air, can oxidize phosphine ligands such as tri(o-tolyl)phosphine to the corresponding oxide, subsequently reducing reaction efficiency. This finding has prompted the implementation of rigorous control strategies for NMP quality and air exclusion during manufacturing campaigns.

ParameterConventional MethodsOptimized Heck Reaction
Pd Catalyst Loading0.1-1.0 mol%0.01-0.02 mol%
PTC RequirementExcess quantities0.1-1.0 equivalent
Alkyl Acrylate1.5-2.0 equivalents1.0-1.05 equivalents
Stabilizing LigandsRequiredNot required
Isolated Yield (Ester)70-85%>94%
Overall Yield (Acid)60-75%>91%

Phase-Transfer Catalysis in Fluorinated Cinnamate Esterification

Phase-transfer catalysis (PTC) has emerged as a transformative approach in the synthesis of trans-3,4-difluorocinnamic acid and its esters. This methodology bridges the gap between immiscible reaction phases, facilitating efficient interactions between reagents in heterogeneous reaction systems. For fluorinated cinnamate synthesis, PTC enables the effective coupling of bromofluorobenzenes with acrylic acid esters in the presence of palladium catalysts.

In optimized protocols, only 0.1 to 1 equivalent of phase-transfer catalyst is required, representing a significant reduction from traditional methodologies that often employ excessive quantities of PTC reagents. This reduction not only enhances cost-effectiveness but also minimizes waste generation, aligning with green chemistry principles.

The PTC-mediated synthesis typically proceeds through several mechanistic phases: initial oxidative addition of the aryl halide to the palladium catalyst, coordination and insertion of the alkene, β-hydride elimination to form the cinnamate, and finally, reductive elimination to regenerate the catalyst. The phase-transfer catalyst facilitates these steps by enhancing reagent solubility and accessibility at the phase interfaces.

Recent innovations have explored hydrogen bonding phase-transfer catalysis, particularly with potassium and cesium fluorides as nucleophilic sources. Studies demonstrate that modulating the charge density of fluoride with hydrogen-bond donor urea catalysts directly influences kinetic regioselectivity in nucleophilic fluorination reactions. This approach has profound implications for developing more selective and efficient fluorination strategies applicable to trans-3,4-difluorocinnamic acid synthesis.

For instance, chiral N-Et bis-urea catalysts have been employed to bring solid potassium fluoride into solution as a tricoordinated urea-fluoride complex, enabling enantioselective fluorination reactions with high yields and stereoselectivity. While not directly applied to trans-3,4-difluorocinnamic acid synthesis in the literature reviewed, these methodologies represent promising avenues for future development of asymmetric syntheses of fluorinated cinnamic acid derivatives.

The implementation of phase-transfer catalysis in fluorinated cinnamate esterification has revolutionized the production approach, offering:

  • Enhanced reaction rates under milder conditions
  • Improved stereoselectivity with greater control of the trans configuration
  • Reduced catalyst and reagent quantities
  • Simplified purification procedures
  • Increased overall process sustainability

Comparative Analysis of Knoevenagel Condensation vs. Transition Metal-Mediated Approaches

Two predominant methodologies emerge for the synthesis of trans-3,4-difluorocinnamic acid: Knoevenagel condensation and transition metal-mediated cross-coupling. Each approach offers distinct advantages and limitations that warrant careful consideration for implementation in research and industrial settings.

The Knoevenagel condensation route typically employs 3,4-difluorobenzaldehyde and malonic acid with pyridine and piperidine as bases. This classical approach has been extensively documented, with reported reaction times of approximately 4.5 hours yielding 88% of the target compound. The mechanism proceeds through base-catalyzed condensation followed by decarboxylation to produce the α,β-unsaturated carboxylic acid with predominantly trans stereochemistry.

Alternatively, transition metal-mediated approaches—primarily palladium-catalyzed Heck reactions—utilize 1-bromo-3,4-difluorobenzene as a starting material, coupled with acrylic acid esters. This methodology offers superior yields exceeding 94% for alkyl esters and generally above 91% for the corresponding cinnamic acids.

A critical comparative analysis of these methodologies reveals significant differences in economic and operational parameters:

ParameterKnoevenagel CondensationPd-Catalyzed Heck Reaction
Starting Materials3,4-difluorobenzaldehyde (expensive)1-bromo-3,4-difluorobenzene (more economical)
ReagentsMalonic acid, pyridine, piperidineAcrylic acid esters, base, PTC
Catalysts RequiredBase catalysts (often toxic)Pd catalyst (0.01-0.02 mol%)
Reaction ConditionsModerate temperatures, extended reaction timesVariable temperatures, shorter reaction times
StereoselectivityGood trans selectivityExcellent trans selectivity
YieldApproximately 88%>91% (acid), >94% (esters)
Environmental ImpactHigher waste generationLower catalyst loading, recoverable catalyst
ScalabilityModerateExcellent

Beyond these established methodologies, emerging strategies include difluoro Knoevenagel condensates of curcumin, which have demonstrated promising anticancer properties through proteasome inhibition and apoptosis induction in cancer cell lines. This approach represents an innovative application of Knoevenagel chemistry to produce biologically active fluorinated cinnamic acid derivatives.

The selection between these methodologies depends significantly on specific considerations including scale requirements, available infrastructure, environmental constraints, and desired product purity profile. For laboratory-scale synthesis or specialized applications with limited quantity requirements, the Knoevenagel approach may offer sufficient yields with simpler equipment needs. However, for industrial-scale production where cost efficiency and environmental impact are paramount concerns, the palladium-catalyzed Heck methodology presents compelling advantages through higher yields, reduced waste generation, and catalyst recoverability.

Solvent Engineering Strategies for Enhanced Reaction Efficiency

Solvent selection emerges as a critical determinant of reaction efficiency in trans-3,4-difluorocinnamic acid synthesis, influencing conversion rates, stereoselectivity, and overall process sustainability. Traditional approaches have heavily relied on N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethylacetamide (DMAA) as preferred reaction media. However, recent investigations have revealed substantial opportunities for optimization through strategic solvent engineering.

A pivotal discovery concerning solvent quality demonstrates that the presence of oxidative decomposition products can significantly compromise reaction efficiency. Specifically, 5-hydroperoxy-1-methyl-2-pyrrolidinone (NMP-5-OOH), formed through autoxidation of NMP in the presence of air, has been identified as a detrimental contaminant that oxidizes phosphine ligands such as tri(o-tolyl)phosphine to their corresponding oxides. This oxidation substantially decreases catalytic activity, necessitating rigorous control strategies for solvent quality and strict air exclusion during manufacturing operations.

Environmental and safety concerns have driven substantial research toward replacing traditional toxic solvents with greener alternatives. Recent studies exploring Heck-Cassar-Sonogashira (HCS) cross-couplings have identified N-hydroxyethylpyrrolidone (HEP) as a superior alternative, demonstrating excellent conversion rates under mild conditions. This advancement represents a significant step toward more sustainable synthetic processes.

The environmental impact of conventional solvents cannot be overstated. DMF is classified as a substance of very high concern (SVHC) due to its reprotoxicity and potential to generate N-dimethylnitrosamine. Similarly, NMP presents significant health concerns through the potential formation of toxic metabolites including oxidized derivatives and formaldehyde. These considerations have accelerated the transition toward more environmentally benign alternatives.

Emerging green solvent options for fluorination reactions include:

SolventAdvantagesLimitationsConversion Rate
N-hydroxyethylpyrrolidone (HEP)High conversion, lower toxicity, good stabilityHigher cost than traditional solvents96%
N-butylpyrrolidone (NBP)Successfully used in cross-couplings, reduced toxicityLimited commercial availabilityVariable
CyreneBio-based, low toxicityLimited solubilizing capacity for some reagentsModerate
AnisoleSustainable dipolar aprotic solventLower polarity than conventional solventsModerate
tert-Butyl acetateSustainable dipolar aprotic solventLower polarity than conventional solventsModerate

The influence of solvent on reaction kinetics extends beyond simple solubility considerations. Research indicates that solvent polarity significantly affects the stability of reaction intermediates, particularly in palladium-catalyzed cross-couplings. The coordination of solvent molecules to palladium centers can modulate catalyst activity, influencing both reaction rate and stereoselectivity.

For industrial applications, optimized solvent systems must balance multiple factors including reagent solubility, reaction rate, catalyst stability, product isolation, environmental impact, and economic considerations. Control strategies implemented for NMP quality and air exclusion have successfully ensured consistent production of metric tons of compounds in manufacturing campaigns, highlighting the practical significance of solvent engineering in large-scale synthesis operations.

The movement toward greener solvents aligns with broader industry initiatives for sustainable chemistry. By developing more environmentally benign synthetic protocols, researchers not only reduce the environmental impact of chemical manufacturing but also enhance worker safety and potentially reduce regulatory compliance costs associated with hazardous solvent handling and disposal.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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